REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[N:12]1([CH2:17][C:18]2[CH:19]=[CH:20][C:21](Br)=[N:22][CH:23]=2)[CH:16]=[CH:15][N:14]=[CH:13]1>>[N:12]1([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([C:7]3[CH:8]=[C:3]([CH:4]=[CH:5][CH:6]=3)[C:1]#[N:2])=[N:22][CH:23]=2)[CH:16]=[CH:15][N:14]=[CH:13]1
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC=1C=CC(=NC1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)CC=1C=CC(=NC1)C=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |